1-(4-nitrobenzyloxycarbonyl)-L-proline
Description
1-(4-Nitrobenzyloxycarbonyl)-L-proline (CAS: 96034-57-0) is a chemically modified L-proline derivative featuring a 4-nitrobenzyloxycarbonyl (4-NBOC) protective group. This compound serves as a critical intermediate in the synthesis of meropenem, a carbapenem-class antibiotic . The 4-NBOC group enhances steric and electronic properties, enabling selective reactivity in peptide coupling and chiral synthesis. Its structural uniqueness lies in the nitro group, which confers electron-withdrawing characteristics, influencing both chemical stability and interaction with biological targets.
Properties
Molecular Formula |
C13H14N2O6 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O6/c16-12(17)11-2-1-7-14(11)13(18)21-8-9-3-5-10(6-4-9)15(19)20/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1 |
InChI Key |
GFVDJYNCILVSQW-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar L-Proline Derivatives
Structural and Functional Group Variations
L-Proline derivatives are tailored for diverse applications by modifying substituents on the pyrrolidine ring or carboxyl group. Below is a comparative analysis:
Reactivity and Physicochemical Properties
Global Reactivity Descriptors
Evidence from quantum chemical calculations (e.g., global hardness (η), softness (S), electrophilicity (ω)) reveals how substituents alter reactivity:
- Cocrystals (e.g., EZT + L-proline) : Lower η (2.21–2.42 eV) and higher S (0.20–2.23 eV) compared to APIs (η = 2.65 eV), indicating enhanced chemical reactivity .
- 1-(4-Nitrobenzyloxycarbonyl)-L-proline : The nitro group increases electrophilicity (high ω), making it a strong electrophile in nucleophilic acyl substitutions .
Thermal and Solubility Properties
- 1-(1-Oxohexadecyl)-L-proline : Melting point = 66–67°C; predicted boiling point = 511.6°C. Its long alkyl chain enhances lipophilicity, favoring use in cosmetics .
- Enalapril : Hydrolyzes to enalaprilat (active ACE inhibitor) with pH-dependent stability .
Table 2: Performance of L-Proline Derivatives in Chiral Separations
| Compound | Analyte Versatility | Enantio-selectivity (α) | Key Interaction Mechanism |
|---|---|---|---|
| This compound | Moderate (polar analytes) | 1.8–2.1 | π-π stacking, hydrogen bonding |
| Enalapril-based CSPs | High | 1.5–1.9 | Hydrophobic, ionic interactions |
| Quinapril-based CSPs | Broad | 1.4–2.0 | Charge transfer, dipole-dipole |
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